molecular formula C7H6BrNO3 B079672 4-Bromo-3,5-dihydroxybenzamide CAS No. 13429-12-4

4-Bromo-3,5-dihydroxybenzamide

Cat. No. B079672
CAS RN: 13429-12-4
M. Wt: 232.03 g/mol
InChI Key: GCNIEGHLVCGBRA-UHFFFAOYSA-N
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Description

Introduction 4-Bromo-3,5-dihydroxybenzamide is a compound that is part of a class of molecules which can be utilized in various chemical studies and applications. It has a specific molecular structure that includes a bromine atom and two hydroxyl groups attached to a benzamide backbone.

Synthesis Analysis The synthesis of related compounds often involves starting from simpler aromatic compounds like 3,5-dihydroxybenzoic acid and modifying them through processes such as bromination and amide formation. For example, related compounds have been synthesized by modifying 3,5-dihydroxybenzoic acid through reactions that introduce bromine atoms and amide groups into the molecule (Xu Dong-fang, 2000).

Molecular Structure Analysis Molecular structure analysis often involves techniques such as X-ray diffraction, which have been used to characterize the structure of similar compounds. These analyses provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds (S. Varughese, V. Pedireddi, 2006).

Chemical Reactions and Properties Chemical properties of such compounds include their reactivity towards other chemical species, which can be influenced by the presence of functional groups such as bromo and hydroxy groups. For example, the bromo group can participate in nucleophilic substitution reactions, while the hydroxy groups can form hydrogen bonds and participate in reactions typical of phenols.

Physical Properties Analysis The physical properties, such as melting point, solubility, and crystalline structure, are significantly influenced by the molecular structure. For instance, the presence of hydroxy groups can increase solubility in polar solvents due to hydrogen bonding.

Chemical Properties Analysis Chemical properties include acidity, basicity, and reactivity patterns, particularly influenced by the functional groups present on the benzamide backbone. The hydroxy groups, for example, can impact the acidity of the compound, making it more acidic than its non-hydroxylated analogs.

For more in-depth and specific studies, the references provided offer a comprehensive look into the synthesis, structure, and properties of related compounds, which can be extrapolated to understand 4-Bromo-3,5-dihydroxybenzamide:

Scientific Research Applications

Environmental Biodegradation

4-Bromo-3,5-dihydroxybenzamide, a derivative of bromoxynil, has been studied in the context of environmental biodegradation. In one study, the herbicide bromoxynil was shown to be metabolized by Klebsiella pneumoniae subsp. ozaenae into 3,5-dibromo-4-hydroxybenzoic acid, demonstrating a microbial pathway for environmental degradation of this compound (McBride et al., 1986). Similarly, in another research, the herbicide was investigated in plants for the biological cleaning of municipal waste waters, emphasizing its potential for environmental applications (Luther et al., 1985).

Biodegradation in Pseudomonas putida

Research has also explored the biological conversion of bromoxynil in Pseudomonas putida, highlighting its cometabolic nature and dependency on other metabolizable carbon and energy sources for degradation (Vokounová et al., 2008).

Potential Pharmaceutical Applications

There are studies exploring the synthesis of benzamide derivatives, which include 4-Bromo-3,5-dihydroxybenzamide, for potential pharmaceutical applications. For instance, the synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride, was described, showing the role of such compounds in drug metabolism (Gawell et al., 1989).

Antioxidant Properties

A study identified nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, indicating the antioxidant properties of bromophenol derivatives, which may include 4-Bromo-3,5-dihydroxybenzamide (Li et al., 2012).

Safety And Hazards

4-Bromo-3,5-dihydroxybenzamide may cause skin irritation, serious eye irritation, and respiratory irritation . In case of inhalation, it is advised to move the victim into fresh air and give artificial respiration if necessary . If the compound comes into contact with the skin, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .

properties

IUPAC Name

4-bromo-3,5-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6BrNO3/c8-6-4(10)1-3(7(9)12)2-5(6)11/h1-2,10-11H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNIEGHLVCGBRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)Br)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065450
Record name Benzamide, 4-bromo-3,5-dihydroxy-
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Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Bromo-3,5-dihydroxybenzamide

CAS RN

13429-12-4
Record name 4-Bromo-3,5-dihydroxybenzamide
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Record name Benzamide, 4-bromo-3,5-dihydroxy-
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Record name 4-Bromo-3,5-resorcylamide
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Record name Benzamide, 4-bromo-3,5-dihydroxy-
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Record name 4-bromo-3,5-dihydroxybenzamide
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